[4-[Acetyl-(4-fluoro-2-methylphenyl)sulfonylamino]naphthalen-1-yl] acetate
Description
[4-[Acetyl-(4-fluoro-2-methylphenyl)sulfonylamino]naphthalen-1-yl] acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a naphthalene core substituted with an acetyl group and a sulfonylamino group, which is further substituted with a fluoro and methyl group.
Properties
IUPAC Name |
[4-[acetyl-(4-fluoro-2-methylphenyl)sulfonylamino]naphthalen-1-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO5S/c1-13-12-16(22)8-11-21(13)29(26,27)23(14(2)24)19-9-10-20(28-15(3)25)18-7-5-4-6-17(18)19/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYNNUMJZXUIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Acetyl-(4-fluoro-2-methylphenyl)sulfonylamino]naphthalen-1-yl] acetate typically involves multi-step organic reactions. One common route involves the acetylation of naphthalene followed by sulfonylation and subsequent substitution reactions to introduce the fluoro and methyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the acetyl and sulfonylamino groups.
Reduction: Reduction reactions can target the fluoro and methyl groups, potentially leading to the formation of different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrofluoro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for drug development. Their ability to interact with specific biological targets makes them candidates for therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [4-[Acetyl-(4-fluoro-2-methylphenyl)sulfonylamino]naphthalen-1-yl] acetate involves its interaction with specific molecular targets. The acetyl and sulfonylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The fluoro and methyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [4-[Acetyl-(4-chloro-2-methylphenyl)sulfonylamino]naphthalen-1-yl] acetate
- [4-[Acetyl-(4-bromo-2-methylphenyl)sulfonylamino]naphthalen-1-yl] acetate
- [4-[Acetyl-(4-iodo-2-methylphenyl)sulfonylamino]naphthalen-1-yl] acetate
Uniqueness
The presence of the fluoro group in [4-[Acetyl-(4-fluoro-2-methylphenyl)sulfonylamino]naphthalen-1-yl] acetate imparts unique properties such as increased metabolic stability and enhanced biological activity. This makes it distinct from its chloro, bromo, and iodo analogs, which may have different reactivity and pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
